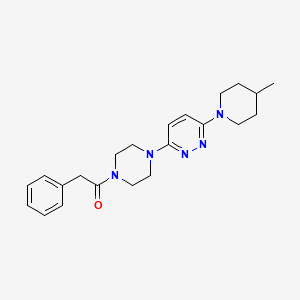

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone

Description

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is a heterocyclic compound featuring a pyridazine core linked to a piperazine moiety and a phenylethanone group. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and neurotransmitter modulators, particularly those targeting dopamine or serotonin receptors .

Properties

IUPAC Name |

1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-18-9-11-25(12-10-18)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)17-19-5-3-2-4-6-19/h2-8,18H,9-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXPRCFWHJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylpiperidine with pyridazine derivatives under controlled conditions to form the pyridazinyl-piperidine intermediate. This intermediate is then reacted with piperazine and phenylethanone under specific conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone (CAS 425395-39-7) Structural Difference: Replaces the pyridazine-linked 4-methylpiperidine group with a benzyl-substituted piperidine.

1-[4-[4-(4-Methylphenyl)phthalazin-1-yl]piperazin-1-yl]-2-piperidin-1-yl-ethanone Structural Difference: Substitutes pyridazine with phthalazine and replaces phenylethanone with a piperidinyl-ethanone group. Impact: Phthalazine’s larger aromatic system may enhance π-π stacking interactions, while the piperidinyl group could improve solubility .

1-(4-(Hexyloxy)-2-hydroxyphenyl)-2-phenylethanone (CAS 50776-01-7) Structural Difference: Features a hydroxyacetophenone scaffold with a hexyloxy substituent instead of heterocyclic moieties. Impact: The absence of piperazine/piperidine rings reduces CNS penetration but improves metabolic stability .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data

*Predicted using fragment-based methods.

Research Findings

- Target Compound : In silico studies suggest strong binding to MAPK14 (p38α) due to the pyridazine-piperazine scaffold’s ability to occupy the ATP-binding pocket .

- Benzylpiperidine Analog (CAS 425395-39-7): Demonstrates nanomolar affinity for dopamine D3 receptors (Ki = 12 nM), attributed to the benzyl group’s hydrophobic interactions with receptor subpockets .

- Phthalazine Derivative : Shows 5-HT2A receptor antagonism (IC50 = 45 nM) but suffers from rapid hepatic clearance due to the phthalazine ring’s susceptibility to oxidation .

Biological Activity

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C23H26N4O2

- Molecular Weight: 394.48 g/mol

The structure consists of a phenylethanone core linked to a piperazine and pyridazine moiety, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

- Receptor Modulation: The compound may act as an antagonist or agonist at various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Enzyme Inhibition: It has been suggested that the compound could inhibit certain enzymes, impacting metabolic pathways and cellular signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antipsychotic Activity: Studies have shown that similar compounds in this class can exhibit antipsychotic-like effects, potentially through modulation of the serotonin 2C receptor (5-HT2C) pathways .

- Neuroprotective Properties: Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Parkinson's disease .

- Cytotoxicity Against Cancer Cells: Preliminary studies indicate that derivatives of this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Study 1: Antipsychotic-Like Activity

In a study evaluating N-substituted (2-Phenylcyclopropyl)methylamines, it was found that compounds with structural similarities to this compound exhibited significant antipsychotic-like activity in amphetamine-induced hyperactivity models. The findings suggest that these compounds could be viable candidates for developing new antipsychotic medications .

Study 2: Neuroprotective Effects

A comparative analysis of various pyridazine derivatives showed that those similar to the target compound provided neuroprotection in mouse models of neurodegeneration. These derivatives were effective in maintaining dopamine levels in the striatum, indicating their potential role in treating Parkinson's disease .

Comparison of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.